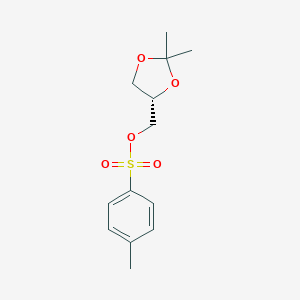

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

Overview

Description

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate (CAS: 23735-43-5) is a chiral sulfonate ester widely used in organic synthesis, particularly in asymmetric reactions and enzymatic studies. Its molecular formula is C₁₃H₁₈O₅S, with a molecular weight of 286.34 g/mol . The compound features a dioxolane ring that acts as a protecting group for the hydroxyl moiety, enhancing stability during synthetic procedures. It is commercially available with high purity (>98.0% by GC) and requires storage at 0–10°C under inert gas to prevent decomposition due to moisture or heat .

Key applications include its role in enzyme specificity studies for biological desulfurization (e.g., as a substrate in GC-FID analyses) and as a precursor in synthesizing enantiomerically pure alcohols or epoxides . Its (S)-configuration is critical for stereoselective transformations, making it valuable in pharmaceutical and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate typically involves the reaction of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The dioxolane ring can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The compound can be hydrolyzed to yield (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol and p-toluenesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted dioxolane derivatives.

Oxidation: Oxidized dioxolane compounds.

Reduction: Reduced dioxolane derivatives.

Hydrolysis: (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol and p-toluenesulfonic acid.

Scientific Research Applications

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for diols in organic synthesis, facilitating the selective modification of complex molecules.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Applied in the production of fine chemicals, polymers, and materials science.

Mechanism of Action

The mechanism of action of (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate primarily involves its role as a protecting group and a leaving group in chemical reactions. The p-toluenesulfonate group facilitates nucleophilic substitution by stabilizing the transition state and enhancing the reactivity of the compound. The dioxolane ring provides steric protection to sensitive functional groups, preventing unwanted side reactions .

Comparison with Similar Compounds

Enantiomeric Pair: (R)-(−)-Isomer

The (R)-(−)-enantiomer (CAS: 23788-74-1) shares identical molecular weight and formula with the (S)-(+)-form but exhibits opposite optical activity. This enantiomeric pair is pivotal in chiral resolution studies. For instance, the (S)-isomer’s higher prevalence in commercial catalogs (e.g., TCI, CymitQuimica) suggests greater demand in asymmetric synthesis workflows .

Structurally Related Sulfonate Esters

2-Methylbutyl p-Toluenesulfonate (CAS: N/A)

- Structure : Linear alkyl chain instead of a dioxolane ring.

- Reactivity : Used in HPLC-based enzyme assays, indicating lower volatility compared to the dioxolane derivative, which is analyzed via GC-FID .

- Applications : Less steric hindrance may favor nucleophilic substitutions in simple alkylation reactions.

(S)-(+)-Oxirane-2-Methanol p-Toluenesulfonate (CAS: 70987-78-9)

- Structure : Epoxide (oxirane) ring instead of dioxolane.

- Reactivity : The epoxide’s ring strain enhances electrophilicity, making it more reactive in ring-opening reactions compared to the dioxolane-protected analog .

- Applications : Useful in synthesizing diols or glycidol derivatives.

Data Table: Key Comparative Properties

Research Findings

- Enzymatic Selectivity : The dioxolane sulfonate demonstrates broad enzyme compatibility in desulfurization studies, likely due to its balanced hydrophobicity and steric profile. In contrast, bulkier analogs like 2,3-diphenylpropyl p-toluenesulfonate show reduced enzymatic activity .

- Synthetic Utility : The (S)-(+)-isomer’s dioxolane ring enables regioselective deprotection under mild acidic conditions, outperforming epoxide-based sulfonates that require harsher reagents .

- Cost Considerations : The (S)-(+)-compound is priced at €224/10g (CymitQuimica), while its enantiomer and simpler analogs are less expensive, reflecting synthetic complexity and demand .

Biological Activity

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate is a compound with notable biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on various research findings.

- Molecular Formula : C13H18O5S

- Molecular Weight : 286.34 g/mol

- Melting Point : 41-43 °C

- Boiling Point : 400.1 °C

- Purity : >98% (GC) .

Synthesis

The compound can be synthesized through various methods involving the reaction of dioxolane derivatives with p-toluenesulfonic acid derivatives. For instance, a common synthetic route involves the use of sodium hydride (NaH) in dimethylformamide (DMF) to facilitate the reaction between dioxolane and p-toluenesulfonate .

Antiviral Properties

Research indicates that derivatives of this compound exhibit significant antiviral activity. Specifically, compounds derived from this structure have shown efficacy against HIV and other viral infections. For example, one study reported an EC50 value of 0.15 µg/mL against HIV-1, highlighting its potential as an antiviral agent .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that certain derivatives possess cytotoxic effects on various cancer cell lines. For instance, a derivative exhibited IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, which are comparable to established chemotherapeutic agents like doxorubicin . This suggests that this compound could serve as a lead compound for developing new anticancer therapies.

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in viral replication and cancer cell proliferation. The mechanism often involves the disruption of glycosidic bond hydrolysis by inhibiting glycosidases, which are crucial for various cellular processes including protein folding and cell signaling .

Case Studies

-

HIV Inhibition :

- A study demonstrated that this compound effectively inhibited HIV replication in vitro.

- The compound's ability to interfere with glycosidase activity was identified as a key factor in its antiviral efficacy.

-

Anticancer Efficacy :

- In a separate investigation involving several cancer cell lines, derivatives showed promising results in reducing cell viability.

- The study emphasized the need for further exploration into structure-activity relationships to enhance potency and selectivity.

Q & A

Q. How can the enantiomeric purity of (S)-(+)-2,2-dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate be validated in asymmetric synthesis?

Basic Research Question

Enantiomeric purity is critical for stereoselective reactions. Chiral HPLC or polarimetry are standard methods, but advanced approaches include X-ray crystallography using SHELX software for absolute configuration determination . For example, in polymer synthesis, inherent viscosity measurements (e.g., 0.45 in dimethylformamide) can indirectly indicate stereochemical consistency .

Q. What experimental conditions optimize nucleophilic substitution reactions involving this tosylate?

Advanced Research Question

Reaction efficiency depends on the base, solvent, and temperature. Evidence shows NaH in DMSO or DMF under N₂ at room temperature yields moderate to high conversions (e.g., 70% in a 2-day reaction ). Competing elimination can occur; kinetic studies using GC-FID or HPLC are recommended to monitor byproducts . Contradictory yields (e.g., 27% vs. 70% in similar conditions ) suggest sensitivity to reagent purity or moisture—strict inert gas use and anhydrous solvents are essential.

Q. How does this compound function as a chiral building block in polymer chemistry?

Advanced Research Question

The tosylate group enables controlled polymerization via its leaving-group ability. For instance, copolymerization with vinyl monomers like acrylates or itaconates produces polymers with inherent viscosities ~0.43–0.45, indicating moderate molecular weight . The dioxolane ring stabilizes the stereochemistry during chain propagation, critical for materials requiring defined tacticity.

Q. What analytical methods are suitable for characterizing degradation products under hydrolytic conditions?

Basic Research Question

Hydrolysis of the dioxolane ring generates glycerol derivatives. LC-MS or GC-MS can identify decomposition products like p-toluenesulfonic acid and (S)-glycerol derivatives. Stability studies under varying pH and temperature (e.g., 0–10°C storage recommended ) should be paired with kinetic modeling to predict shelf life.

Q. How is this tosylate utilized in enzyme specificity studies for desulfurization?

Advanced Research Question

In enzymatic desulfurization, the compound serves as a substrate to probe selectivity. For example, GC-FID data in Table 1 show its cleavage efficiency compared to other sulfonates. Structural insights (e.g., steric hindrance from the dioxolane ring) can explain lower activity, guiding enzyme engineering for improved catalysis.

Q. What safety protocols are critical when handling this compound in the lab?

Basic Research Question

The compound is moisture-sensitive and may decompose upon heating. Safety data sheets (SDS) recommend:

- Storage at 0–10°C under inert gas .

- PPE (gloves, goggles) to prevent skin/eye irritation (GHS Category 2/2A ).

- Neutralization of waste with weak bases (e.g., K₂CO₃ ) before disposal.

Q. Can this compound be used in multi-step synthetic pathways for bioactive molecules?

Advanced Research Question

Yes. It acts as a chiral synthon in pharmaceuticals—e.g., in synthesizing antiviral or anticancer agents. A case study demonstrates its use in a 2-step reaction with NaH and subsequent purification via prep-LC (98% DCM/2% MeOH/0.1% NH₄OH). Yield optimization requires balancing steric effects of the dioxolane ring with reaction stoichiometry.

Q. What computational tools support mechanistic studies of its reactivity?

Advanced Research Question

DFT calculations can model transition states during nucleophilic substitution, while molecular dynamics simulations predict polymer chain conformations . SHELXL refinement of crystallographic data provides experimental validation of predicted geometries.

Q. How does the stereochemistry of this tosylate influence its reactivity in SN2 reactions?

Advanced Research Question

The (S)-configuration directs backside attack in SN2 mechanisms, preserving stereochemistry. Competing SN1 pathways (racemization) are minimized in polar aprotic solvents like DMSO. Kinetic isotope effects or Hammett plots can quantify steric/electronic influences .

Q. What strategies mitigate side reactions during its use in glycosylation reactions?

Advanced Research Question

Side reactions (e.g., elimination or oxidation) are minimized by:

- Low-temperature reactions (−20°C to 0°C).

- Catalytic DMAP to enhance leaving-group departure.

- Real-time monitoring via ¹H NMR or IR spectroscopy to detect intermediates.

Properties

IUPAC Name |

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKDUHUULIWXFT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369097 | |

| Record name | [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23735-43-5 | |

| Record name | [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.